tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate
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Overview
Description
Tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the reaction of tert-butyl carbamate with (3R)-3-(2-methylphenoxy)-3-phenylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate
Uniqueness
Tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C21H27NO3/c1-16-10-8-9-13-18(16)24-19(17-11-6-5-7-12-17)14-15-22-20(23)25-21(2,3)4/h5-13,19H,14-15H2,1-4H3,(H,22,23)/t19-/m1/s1 |
InChI Key |
LXNOOWBTHTXIDQ-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCNC(=O)OC(C)(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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